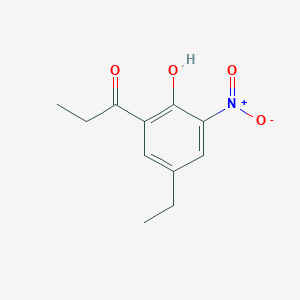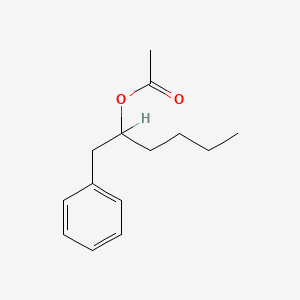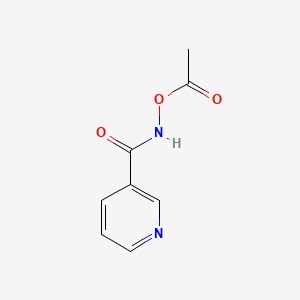
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is an organic compound with the molecular formula C10H16 It is a derivative of cyclobutane, featuring an ethynyl group and four methyl groups attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- typically involves the reaction of cyclobutane derivatives with ethynylating agents under controlled conditions. One common method is the alkylation of cyclobutane with ethynyl lithium or ethynyl magnesium bromide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
化学反応の分析
Types of Reactions
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated cyclobutane derivatives.
Substitution: Formation of halogenated cyclobutane derivatives.
科学的研究の応用
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- involves its interaction with molecular targets through its ethynyl and methyl groups. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in changes to the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used.
類似化合物との比較
Similar Compounds
Cyclobutane, 1,2,3,4-tetramethyl-: Similar structure but lacks the ethynyl group.
Cyclobutane, 1,1,2,2-tetramethyl-: Similar structure with different methyl group positioning.
Cyclobutane, 1-ethynyl-1,2,3,3-tetramethyl-: Similar structure with a different ethynyl group positioning.
Uniqueness
Cyclobutane, 2-ethynyl-1,1,3,3-tetramethyl- is unique due to the presence of the ethynyl group at the 2-position, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.
特性
CAS番号 |
66438-89-9 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
2-ethynyl-1,1,3,3-tetramethylcyclobutane |
InChI |
InChI=1S/C10H16/c1-6-8-9(2,3)7-10(8,4)5/h1,8H,7H2,2-5H3 |
InChIキー |
UUBMLPCTFIRVEX-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1C#C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
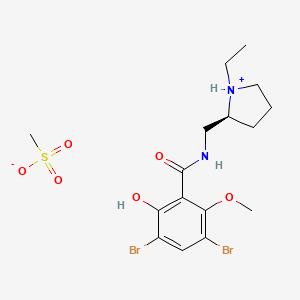
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
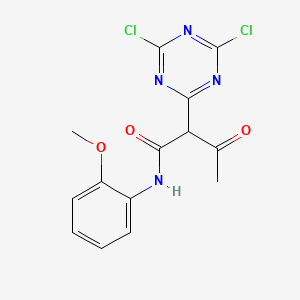
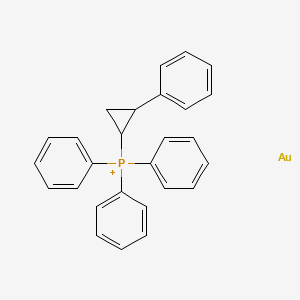
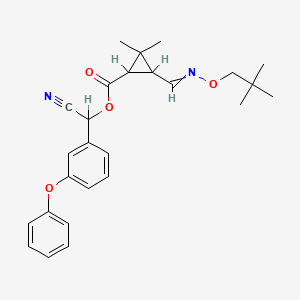
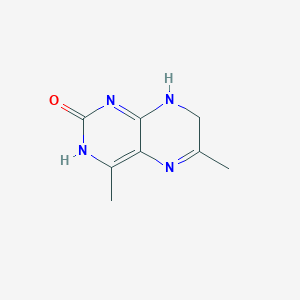
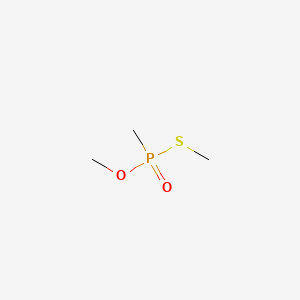
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
